Cas no 23000-14-8 (dimethyl-1,3-oxazole-4-carboxylic acid)

dimethyl-1,3-oxazole-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2,5-Dimethyloxazole-4-carboxylic acid
- 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid
- 2,4-DIMETHY-L-PHENYLALANINE
- 2,5-dimethyl-4-oxazolecarboxylic acid
- 2,5-Dimethyl-oxazol-4-carbonsaeure
- 2,5-dimethyloxazole-4-carboxylate
- 2,5-dimethyl-oxazole-4-carboxylic acid
- dimethyl-1,3-oxazole-4-carboxylic acid
- Z969117654
- 23000-14-8
- SY139246
- DTXSID40383687
- AKOS002307125
- 2.5-dimethyl-1,3-oxazole-4-carboxylic acid
- A4875
- BB 0253731
- 4-Oxazolecarboxylic acid, 2,5-dimethyl-
- EN300-104978
- 2,5-Dimethyloxazole-4-carboxylicacid
- FT-0679361
- CS-0082121
- SCHEMBL287238
- PS-3724
- W-206795
- MFCD03011595
- oxazole, 4-carboxy-2,5-dimethyl-
- 2,5-Dimethyl-1,3-Oxazole-4-CarboxylicAcid
- STK504859
- DB-009168
-
- MDL: MFCD03011595
- インチ: InChI=1S/C6H7NO3/c1-3-5(6(8)9)7-4(2)10-3/h1-2H3,(H,8,9)
- InChIKey: LHGRUGVXZLHYKE-UHFFFAOYSA-N
- ほほえんだ: CC1=C(C(=O)O)N=C(C)O1
計算された属性
- せいみつぶんしりょう: 141.04300
- どういたいしつりょう: 141.043
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 148
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.3A^2
- 疎水性パラメータ計算基準値(XlogP): 1
じっけんとくせい
- 密度みつど: 1.276
- ゆうかいてん: 232 °C
- ふってん: 267.4°Cat760mmHg
- フラッシュポイント: 115.5°C
- 屈折率: 1.513
- PSA: 63.33000
- LogP: 0.98960
dimethyl-1,3-oxazole-4-carboxylic acid セキュリティ情報
- 危害声明: Harmful
- セキュリティの説明: S26-S37/39
-
危険物標識:
- セキュリティ用語:S26;S37/39
- リスク用語:R36/37/38
- 危険レベル:IRRITANT
dimethyl-1,3-oxazole-4-carboxylic acid 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
dimethyl-1,3-oxazole-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TB623-200mg |
dimethyl-1,3-oxazole-4-carboxylic acid |
23000-14-8 | 98% | 200mg |
220.0CNY | 2021-07-17 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJZHC072-1G |
dimethyl-1,3-oxazole-4-carboxylic acid |
23000-14-8 | 97% | 1g |
¥ 264.00 | 2023-04-06 | |
Enamine | EN300-104978-0.25g |
dimethyl-1,3-oxazole-4-carboxylic acid |
23000-14-8 | 95% | 0.25g |
$48.0 | 2023-10-28 | |
Enamine | EN300-104978-5.0g |
dimethyl-1,3-oxazole-4-carboxylic acid |
23000-14-8 | 95% | 5.0g |
$335.0 | 2023-07-08 | |
abcr | AB224495-5g |
2,5-Dimethyl-1,3-oxazole-4-carboxylic acid, 95%; . |
23000-14-8 | 95% | 5g |
€314.30 | 2025-02-20 | |
Enamine | EN300-104978-0.5g |
dimethyl-1,3-oxazole-4-carboxylic acid |
23000-14-8 | 95% | 0.5g |
$76.0 | 2023-10-28 | |
eNovation Chemicals LLC | D260142-5g |
2,5-DIMETHYL-1,3-OXAZOLE-4-CARBOXYLIC ACID |
23000-14-8 | 95% | 5g |
$1650 | 2024-05-24 | |
TRC | D460030-500mg |
2,5-Dimethyl-1,3-oxazole-4-carboxylic Acid |
23000-14-8 | 500mg |
$ 160.00 | 2022-06-05 | ||
eNovation Chemicals LLC | D260142-1g |
2,5-DIMETHYL-1,3-OXAZOLE-4-CARBOXYLIC ACID |
23000-14-8 | 95% | 1g |
$885 | 2024-05-24 | |
eNovation Chemicals LLC | Y0989668-5g |
2,5-Dimethyloxazole-4-carboxylic acid |
23000-14-8 | 95% | 5g |
$310 | 2024-08-02 |
dimethyl-1,3-oxazole-4-carboxylic acid 関連文献
-
J?rg Linder,Alexander J. Blake,Christopher J. Moody Org. Biomol. Chem. 2008 6 3908
dimethyl-1,3-oxazole-4-carboxylic acidに関する追加情報
Dimethyl-1,3-oxazole-4-carboxylic Acid (CAS No. 23000-14-8): A Comprehensive Overview
Dimethyl-1,3-oxazole-4-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 23000-14-8, is a heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the oxazole family, a class of heterocycles characterized by a five-membered ring containing one oxygen atom and two carbon atoms. The structural features of dimethyl-1,3-oxazole-4-carboxylic acid make it a versatile scaffold for the development of various bioactive molecules.
The chemical structure of dimethyl-1,3-oxazole-4-carboxylic acid consists of an oxazole ring substituted with two methyl groups at the 1 and 3 positions and a carboxylic acid group at the 4 position. This specific arrangement imparts unique electronic and steric properties to the molecule, making it an attractive candidate for further functionalization and derivatization. The presence of the carboxylic acid group provides a site for further chemical modifications, such as esterification or amidation, which can enhance the solubility and bioavailability of derived compounds.
In recent years, there has been a growing interest in oxazole derivatives due to their broad spectrum of biological activities. These activities include antimicrobial, anti-inflammatory, and anticancer properties. The oxazole core is known to interact with various biological targets, making it a valuable building block in drug discovery. For instance, studies have shown that oxazole derivatives can inhibit the activity of certain enzymes involved in cancer cell proliferation and metabolism.
One of the most compelling aspects of dimethyl-1,3-oxazole-4-carboxylic acid is its potential as a precursor for the synthesis of novel therapeutic agents. Researchers have explored its utility in creating molecules that target specific disease pathways. For example, derivatives of this compound have been investigated for their ability to modulate kinases and other enzymes that play crucial roles in signal transduction pathways associated with diseases such as diabetes and neurodegenerative disorders.
The synthesis of dimethyl-1,3-oxazole-4-carboxylic acid can be achieved through several routes, each offering distinct advantages depending on the desired scale and purity requirements. One common method involves the condensation of methyl acetoacetate with glyoxal under acidic conditions, followed by cyclization to form the oxazole ring. Alternatively, palladium-catalyzed cross-coupling reactions can be employed to introduce substituents at specific positions on the oxazole ring.
The pharmacological properties of compounds derived from dimethyl-1,3-oxazole-4-carboxylic acid have been extensively studied in preclinical models. These studies have revealed promising results in terms of efficacy and safety profiles. For instance, certain derivatives have demonstrated inhibitory activity against bacterial enzymes that are essential for bacterial survival and pathogenicity. This has led to investigations into their potential as antibiotics or adjuncts in antibiotic therapy.
The role of computational chemistry in the design and optimization of molecules based on dimethyl-1,3-oxazole-4-carboxylic acid cannot be overstated. Advanced computational methods allow researchers to predict the binding modes of these compounds to biological targets with high accuracy. This information is crucial for designing molecules with improved binding affinity and selectivity. Additionally, computational studies can help identify potential side effects or toxicities associated with these compounds before they are tested in vivo.
In conclusion, dimethyl-1,3-oxazole-4-carboxylic acid (CAS No. 23000-14-8) represents a significant opportunity for innovation in pharmaceutical research. Its unique structural features and versatile chemical properties make it an excellent scaffold for developing novel bioactive molecules. As research in this area continues to advance, it is likely that new applications for this compound will emerge, further solidifying its importance in medicinal chemistry.
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